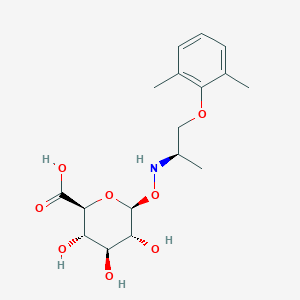
N-Hydroxymexiletine glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Hydroxymexiletine glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C18H15N2O7S2.K and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
N-Hydroxymexiletine glucuronide plays a crucial role in pharmacokinetic evaluations, particularly concerning the metabolism of mexiletine. It is formed as a result of phase II metabolic reactions, where it undergoes glucuronidation, affecting its pharmacological activity and elimination from the body.
- Enantioselective Analysis : The determination of this compound levels in plasma is critical for pharmacokinetic studies. Enzymatic hydrolysis techniques using beta-glucuronidase enable researchers to quantify the amount of mexiletine released from its glucuronide form. This method has shown high recovery rates (approximately 90%) and limits of quantification as low as 1 ng/ml, making it suitable for clinical studies involving patients with conditions such as chronic Chagas' disease .
Clinical Implications
The pharmacological properties of this compound have implications in clinical settings, particularly in tailoring treatment regimens for patients with varying metabolic profiles.
- Therapeutic Monitoring : Due to the interindividual variability in serum levels of mexiletine and its metabolites, monitoring this compound can guide dosage adjustments to enhance efficacy while minimizing side effects. This is particularly important in populations with specific metabolic disorders or conditions that affect drug metabolism .
Research on Efficacy and Safety
Research has indicated that while this compound itself exhibits significantly reduced pharmacological activity compared to mexiletine, it is essential for understanding the overall efficacy and safety profile of the drug.
- Pharmacodynamic Studies : Studies have shown that while this compound does not exhibit potent sodium channel blocking activity like its parent compound, it contributes to the overall therapeutic effects by modulating the duration and intensity of action of mexiletine .
Case Studies and Findings
Several case studies have highlighted the relevance of this compound in specific patient populations:
- Chagas Disease : In patients with Chagas disease, studies have demonstrated altered metabolism of mexiletine, emphasizing the importance of understanding this compound levels for effective management of arrhythmias associated with this condition .
- Myotonia Management : The role of this compound in managing myotonia has been explored, indicating that while it may not be directly active, its presence reflects the metabolic processing of mexiletine which can influence treatment outcomes .
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Compound Name | This compound |
| Metabolic Pathway | Phase II metabolism via glucuronidation |
| Clinical Relevance | Important for therapeutic drug monitoring and dosage adjustments |
| Pharmacokinetic Analysis Method | Enzymatic hydrolysis with beta-glucuronidase |
| Key Findings from Studies | - Reduced pharmacological activity compared to mexiletine - Important in patient-specific therapy adjustments |
Properties
CAS No. |
151636-18-9 |
|---|---|
Molecular Formula |
C18H15N2O7S2.K |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1 |
InChI Key |
XXMULGPNDWROEN-FHVJEIPNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
N-hydroxymexiletine glucuronide N-hydroxymexiletine glucuronide, (R)-isomer N-OH-mexiletine-GLC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















